molecular formula C18H22N4O4 B11291642 ethyl 4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate

ethyl 4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate

Cat. No.: B11291642
M. Wt: 358.4 g/mol
InChI Key: NSTZBVWECPNUAW-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a piperazine ring, and an ester functional group The methoxyphenyl group attached to the pyrazole ring adds to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrazole intermediate.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    Ethyl 4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate: Similar structure but with a methylphenyl group instead of a methoxyphenyl group.

    Ethyl 4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate: Similar structure but with a fluorophenyl group instead of a methoxyphenyl group.

The uniqueness of this compound lies in its specific functional groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H22N4O4/c1-3-26-18(24)22-10-8-21(9-11-22)17(23)16-12-15(19-20-16)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,19,20)

InChI Key

NSTZBVWECPNUAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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